(2-Chloro-6-methoxyphenyl)methanesulfonamide
Description
(2-Chloro-6-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 2-position and a methoxy group (OCH₃) at the 6-position, linked to a methanesulfonamide moiety. While direct pharmacological data for this compound are absent in the provided evidence, comparisons with structurally related sulfonamides suggest its relevance in anti-inflammatory or enzyme-inhibitory applications .
Properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-8-4-2-3-7(9)6(8)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI Key |
WMIMSDQYKZOHFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-6-methoxyphenyl)methanesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
(2-Chloro-6-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the system in which it is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of sulfonamide derivatives is highly dependent on substituent type and position. Key structural analogs include:
a) (2-Chloro-6-fluorophenyl)methanesulfonamide
- Structure : Cl (2-position), F (6-position) on the phenyl ring.
- Molecular Weight : 223.66 g/mol .
- Key Differences : Replacing the methoxy group with fluorine reduces molecular weight (~11 g/mol) and alters electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to the labile methoxy group, which is prone to O-demethylation.
b) Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide Derivatives (e.g., Compound 1 in )
- Structure: Benzothienopyrimidine core with sulfonamide and variable thio-substituents (e.g., cyclohexylthio, difluorophenylthio).
- Biological Activity: These compounds inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells, with potency influenced by substituent lipophilicity and steric effects .
- Key Differences: The target compound lacks the benzothienopyrimidine core, suggesting differences in binding affinity and selectivity.
c) N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
- Structure : Chloroacetyl group at the para position of the phenyl ring.
Molecular and Physicochemical Properties
- Electronic Effects : The electron-donating methoxy group may stabilize the sulfonamide’s negative charge, affecting interactions with enzymes like COX-2 .
Biological Activity
(2-Chloro-6-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a methanesulfonamide moiety. Its molecular formula is C8H10ClNO3S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure influences its biological activity significantly. The presence of the methoxy group can enhance lipophilicity, potentially affecting absorption and distribution in biological systems. The sulfonamide group is known for its role in various biological applications, including antimicrobial activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClNO3S |
| Molecular Weight | 235.69 g/mol |
| IUPAC Name | (2-chloro-6-methoxyphenyl)methanesulfonamide |
| InChI Key | WMIMSDQYKZOHFA-UHFFFAOYSA-N |
The biological activity of (2-Chloro-6-methoxyphenyl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. For instance, sulfonamides typically act as competitive inhibitors of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Biological Activity
Research indicates that (2-Chloro-6-methoxyphenyl)methanesulfonamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to other sulfonamides, potentially inhibiting the growth of specific bacterial strains.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation in various models.
- Potential Anticancer Activity : Some studies have explored its role in cancer therapy, particularly through inhibition of kinases involved in tumor growth and proliferation.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of (2-Chloro-6-methoxyphenyl)methanesulfonamide analogs to enhance efficacy and reduce toxicity. For example:
- A study highlighted the modification of the methoxy group to improve selectivity against specific cancer cell lines while maintaining low cytotoxicity against normal cells .
- Another investigation into structure-activity relationships (SAR) revealed that substituents on the aromatic ring significantly influence the compound's potency against various biological targets .
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria |
| Anti-inflammatory | Reduction in inflammatory markers in animal models |
| Anticancer | Inhibition of kinase activity in tumor cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
